1-(Benzylamino)-2-methylpropan-2-OL
Overview
Description
1-(Benzylamino)-2-methylpropan-2-OL is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a benzyl group attached to an amino group, which is further connected to a 2-methylpropan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)-2-methylpropan-2-OL typically involves the reaction of benzylamine with acetone in the presence of a reducing agent. One common method is the reductive amination process, where benzylamine reacts with acetone to form an imine intermediate, which is subsequently reduced to the desired amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalytic hydrogenation is also common in industrial processes to achieve efficient reduction of the imine intermediate .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylamino)-2-methylpropan-2-OL undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1-(Benzylamino)-2-methylpropan-2-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzylamino)-2-methylpropan-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Benzylamine: A simpler analog with a similar structure but lacking the 2-methylpropan-2-ol moiety.
2-Methylpropan-2-ol: A related compound that shares the 2-methylpropan-2-ol moiety but lacks the benzylamino group.
Uniqueness: 1-(Benzylamino)-2-methylpropan-2-OL is unique due to the combination of the benzylamino and 2-methylpropan-2-ol moieties, which confer distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit potential biological activities that are not observed in its simpler analogs .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it an important intermediate in organic synthesis and a subject of ongoing scientific investigation.
Properties
IUPAC Name |
1-(benzylamino)-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,13)9-12-8-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYYZKBJEIKWKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512508 | |
Record name | 1-(Benzylamino)-2-methylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80466-51-9 | |
Record name | 1-(Benzylamino)-2-methylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(benzylamino)-2-methylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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